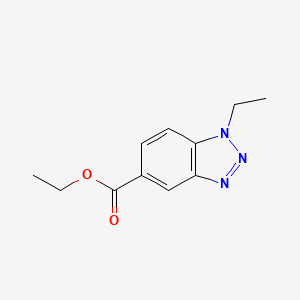

Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate

描述

Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate is a benzotriazole derivative characterized by an ethyl group at the 1-position of the triazole ring and an ethyl ester moiety at the 5-position of the benzotriazole scaffold. Benzotriazole derivatives are known for their stability, heterocyclic aromaticity, and versatility in synthetic chemistry, often serving as intermediates or bioactive agents .

属性

IUPAC Name |

ethyl 1-ethylbenzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-14-10-6-5-8(11(15)16-4-2)7-9(10)12-13-14/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQOFARWFYDRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)OCC)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate typically involves the reaction of 1-ethyl-1,2,3-benzotriazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions: Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

Organic Synthesis

Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation and reduction reactions allows for the transformation into different functional groups. Additionally, it acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential for catalysis and material science .

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : Research indicates that derivatives of benzotriazole exhibit significant antibacterial and antifungal activity. This compound is being investigated for its effectiveness against various pathogens, including resistant strains .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Investigations are ongoing to understand its mechanism of action and efficacy in targeting cancer cells .

Industrial Applications

In industry, this compound is utilized in several applications:

- Corrosion Inhibitors : Its ability to form stable complexes with metal ions makes it effective in preventing corrosion in metals and alloys.

- UV Stabilizers : The compound is used in formulations to protect materials from ultraviolet radiation damage, enhancing the durability of plastics and coatings.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial efficacy of various benzotriazole derivatives. This compound was included in the testing phase against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to standard antibiotics .

Case Study 2: Corrosion Inhibition

In industrial applications, a case study demonstrated the effectiveness of this compound as a corrosion inhibitor for steel in saline environments. The compound was shown to significantly reduce corrosion rates compared to untreated samples.

作用机制

The mechanism of action of Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzotriazole ring is known to interact with metal ions, forming stable complexes that can inhibit corrosion and other undesirable reactions . Additionally, the compound’s ester group can undergo hydrolysis, releasing active intermediates that exert biological effects .

相似化合物的比较

Structural and Functional Insights

- Substituent Effects: Ethyl vs. However, this may also reduce solubility in polar solvents . Ethyl vs. Benzyl/Cyclopentyl: Bulky substituents like benzyl or cyclopentyl introduce steric hindrance, which could limit reactivity in certain chemical reactions but enhance binding specificity in enzyme inhibition . Halogenation: Bromine substitution (e.g., in Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate) enhances electrophilicity, making the compound suitable for Suzuki-Miyaura coupling or other halogen-mediated reactions .

- Biological Activity: While direct data for the target compound are lacking, highlights that ethyl-substituted quinolones exhibit higher cytotoxicity than cyclopropyl analogs. By analogy, the ethyl group in benzotriazole derivatives may similarly enhance bioactivity, though this requires experimental validation .

生物活性

Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a benzotriazole ring with a carboxylate functional group. Its molecular formula and weight are crucial for understanding its reactivity and biological interactions. The compound is soluble in organic solvents, which enhances its applicability in medicinal chemistry and material science.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably:

- Metal Ion Interaction : The benzotriazole ring can form stable complexes with metal ions, which may inhibit corrosion and other undesirable reactions in industrial applications.

- Receptor Modulation : Preliminary studies suggest that this compound may activate G protein-coupled receptors (GPCRs), including GPR84 and HCA3, which play roles in metabolism and immune functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

The compound has been investigated for its potential antimicrobial effects. Benzotriazoles are known to possess antibacterial properties against various strains of bacteria. In vitro studies have shown that derivatives of benzotriazoles can inhibit both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5–25 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 15 μg/mL |

Anticancer Activity

This compound has shown promise in anticancer research. Some studies indicate that benzotriazole derivatives can induce apoptosis in cancer cells through various pathways . Further research is needed to elucidate the specific mechanisms involved.

Other Biological Activities

Additionally, this compound may exhibit antifungal properties, as seen in related benzotriazole compounds that have demonstrated effectiveness against Candida albicans and Aspergillus species .

Case Studies

Several case studies highlight the biological activity of related benzotriazole compounds:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzotriazole derivatives against clinical strains of Staphylococcus aureus, reporting significant inhibition at low concentrations .

- Antitumor Potential : Research focused on the cytotoxic effects of benzotriazoles on human cancer cell lines revealed promising results, suggesting a potential role as chemotherapeutic agents .

- Toxicity Assessment : Toxicological evaluations have indicated low mutagenic risk for certain derivatives of benzotriazoles, making them safer candidates for further development .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate?

- Answer : The compound is typically synthesized via multi-step organic reactions involving cyclization and esterification. For example, analogous triazole derivatives are synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) under nitrogen atmosphere, followed by alkylation with ethyl iodide in dimethylformamide (DMF) at 60–80°C . Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients. Confirmation of intermediates via -NMR (400 MHz, CDCl) is critical to ensure regioselectivity .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Answer : Key techniques include:

- X-ray crystallography : For definitive structural determination, single-crystal X-ray diffraction using SHELXL (version 2018/3) is employed. Refinement parameters (e.g., R < 0.05) validate bond lengths and angles .

- NMR spectroscopy : - and -NMR (in DMSO-d or CDCl) identify substituent positions and ester functionality. For example, the ethyl group typically appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm) .

- IR spectroscopy : Stretching frequencies for the carbonyl group (C=O) appear at ~1700 cm, confirming ester formation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Based on analogous triazole esters, safety measures include:

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- First aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic data for this compound?

- Answer : Discrepancies in bond lengths or angles (e.g., N–N vs. C–N distances) can be addressed via density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)). Comparing experimental (X-ray) and theoretical geometries identifies potential disorder or thermal motion artifacts. SHELXL’s TWIN and BASF commands refine twinned crystals, improving R-factor convergence .

Q. What mechanistic insights explain the reactivity of the benzotriazole core in nucleophilic substitution reactions?

- Answer : The electron-deficient triazole ring facilitates nucleophilic attack at the 5-carboxylate position. Kinetic studies (e.g., monitoring by HPLC) suggest a two-step mechanism: (i) deprotonation of the ester carbonyl oxygen, forming a tetrahedral intermediate, and (ii) nucleophilic displacement with amines or thiols. Solvent polarity (e.g., DMSO vs. THF) significantly impacts reaction rates .

Q. How can researchers optimize reaction yields when modifying the ethyl substituent?

- Answer : Systematic optimization involves:

- Catalyst screening : Transition metals (e.g., Pd/C or CuI) enhance alkylation efficiency.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions like ester hydrolysis.

- Protecting groups : Introducing tert-butoxycarbonyl (Boc) groups at reactive sites improves selectivity during functionalization .

Q. What strategies validate the purity of this compound in high-throughput screening?

- Answer : Combine:

- HPLC-MS : Reverse-phase C18 columns (ACN/HO gradient) with electrospray ionization (ESI+) detect impurities at ppm levels.

- Elemental analysis : Carbon and nitrogen percentages must align with theoretical values (±0.4%).

- Thermogravimetric analysis (TGA) : Confirms absence of solvent residues (decomposition onset >200°C) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between spectroscopic and crystallographic data?

- Answer : For example, if NMR suggests a planar triazole ring but X-ray shows puckering, consider:

- Dynamic effects : Solution-state NMR averages conformations, while X-ray captures static structures. Variable-temperature NMR (VT-NMR) can detect ring flexibility.

- Crystal packing forces : Hydrogen bonding or π-stacking in the solid state may distort geometry. Compare with gas-phase DFT models .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。